1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER
Description
1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER is an organic compound that features a tetrazole ring linked to a benzodioxole moiety
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-2-7-8(16-5-15-7)3-6(1)14-4-9-10-12-13-11-9/h1-3H,4-5H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTVTIFQEXXIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER typically involves the reaction of 1,3-benzodioxole with a suitable tetrazole precursor. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the benzodioxole moiety is functionalized with an alkyne group, which then reacts with an azide to form the tetrazole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the CuAAC reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The tetrazole ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Amines derived from the tetrazole ring.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: Used in the development of novel materials with unique electronic properties.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly, leading to cell cycle arrest and subsequent cell death . The benzodioxole moiety is crucial for its binding affinity to the target proteins, while the tetrazole ring enhances its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Paroxetine Related Compound G: Contains a benzodioxole moiety and is used as a reference standard in pharmaceutical research.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Another compound with a benzodioxole moiety, studied for its pharmacological properties.
Uniqueness
1,3-BENZODIOXOL-5-YL (1H-1,2,3,4-TETRAAZOL-5-YLMETHYL) ETHER is unique due to its combination of a benzodioxole moiety and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
